molecular formula C8H12N4 B3153725 Azo-isobutyronitrile CAS No. 764-28-3

Azo-isobutyronitrile

Cat. No.: B3153725
CAS No.: 764-28-3
M. Wt: 164.21 g/mol
InChI Key: FLZDRQXGVYVYSL-UHFFFAOYSA-N
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Description

. It is a white crystalline powder with a molecular formula of C8H12N4 and a molar mass of 164.21 g/mol. This compound is known for its ability to decompose into free radicals under thermal, chemical, or photochemical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azo-isobutyronitrile is typically synthesized through the reaction of isobutyronitrile with hydrazine, followed by oxidation. The reaction conditions involve maintaining a controlled temperature and using appropriate catalysts to ensure the formation of the azo compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions carried out in reactors with precise temperature control and continuous monitoring to ensure product quality and safety. The compound is then purified through crystallization and filtration processes to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Azo-isobutyronitrile primarily undergoes free radical reactions, including polymerization, oxidation, and reduction. It is widely used as an initiator in free radical polymerization reactions to produce various polymers.

Common Reagents and Conditions: The compound is often used in combination with solvents such as acetone or benzene and subjected to thermal or photochemical conditions to initiate the desired reactions. Common reagents include initiators, catalysts, and stabilizers to control the reaction rate and product formation.

Major Products Formed: The major products formed from reactions involving this compound include polymers, such as polyvinyl chloride (PVC), polystyrene, and other synthetic resins. These polymers have applications in various industries, including packaging, construction, and automotive.

Scientific Research Applications

Azo-isobutyronitrile is extensively used in scientific research due to its ability to generate free radicals. It is employed in polymer chemistry for the synthesis of new materials with unique properties. In biology, it is used to study oxidative stress and the effects of free radicals on biological systems. In medicine, it is utilized in drug delivery systems and as a component in certain diagnostic assays. In industry, it is used in the production of coatings, adhesives, and other materials requiring controlled polymerization processes.

Mechanism of Action

The mechanism by which azo-isobutyronitrile exerts its effects involves the homolytic cleavage of the azo bond (N=N) under thermal, chemical, or photochemical conditions. This cleavage produces two free radicals, which then initiate polymerization or other free radical reactions. The molecular targets and pathways involved include the initiation of free radical chain reactions, leading to the formation of polymers and other products.

Comparison with Similar Compounds

Azo-isobutyronitrile is often compared with other azo compounds, such as azobenzene and azobisisobutyronitrile (AIBN). While azobenzene is primarily used in photochemical studies, AIBN is another widely used free radical initiator. This compound is unique in its ability to decompose at lower temperatures and its versatility in various chemical reactions.

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Properties

IUPAC Name

3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDRQXGVYVYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=NCC(C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401338272
Record name 4,4'-Azobisisobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-28-3
Record name 4,4'-Azobisisobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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